methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether
Overview
Description
Methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is then functionalized to introduce the methyl and phenyl ether groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
Methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Indole derivatives: Known for their diverse biological properties, these compounds also feature heterocyclic rings and are used in medicinal chemistry.
Triazolopyrimidine derivatives: These compounds are structurally related and have been investigated for their pharmacological potential.
Uniqueness
Methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether stands out due to its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-methyl-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11-14-7-8-20(9-12-3-5-13(22-2)6-4-12)15(14)21-16(19-11)17-10-18-21/h3-6,10H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOZTEAMUBOYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1CCN3CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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